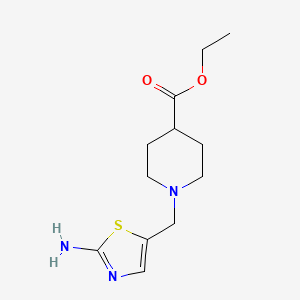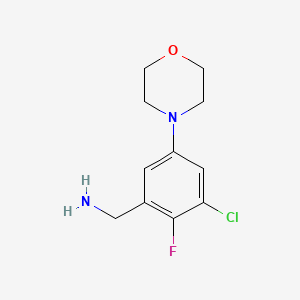
1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is a synthetic organic compound characterized by its unique structure, which includes an aminomethyl group attached to a cyclohexane ring substituted with two fluorine atoms and two dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like DMF or DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-(Aminomethyl)-cyclohexane: Lacks the fluorine and dimethyl substitutions, resulting in different chemical and biological properties.
4,4-Difluoro-N,N-dimethylcyclohexanamine: Similar structure but without the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 1-(Aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexanamine is unique due to the combination of its aminomethyl group and fluorine substitutions, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H18F2N2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(aminomethyl)-4,4-difluoro-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c1-13(2)8(7-12)3-5-9(10,11)6-4-8/h3-7,12H2,1-2H3 |
Clave InChI |
XEBQGUZMQPUGKW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCC(CC1)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone](/img/structure/B8280947.png)



![1,3-Butanedione,4-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8280965.png)
![6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-11-one](/img/structure/B8280972.png)

![1,4,7,8,9,10-Hexahydropyrido[3,4-f]quinoxaline-2,3-dione](/img/structure/B8280985.png)




